N-(4-chlorophenyl)propanethioamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(4-chlorophenyl)propanethioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNS/c1-2-9(12)11-8-5-3-7(10)4-6-8/h3-6H,2H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXRZBVQXCLWNFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=S)NC1=CC=C(C=C1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90400010 | |
| Record name | N-(4-chlorophenyl)propanethioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90400010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35274-18-1 | |
| Record name | NSC166398 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166398 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(4-chlorophenyl)propanethioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90400010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for N 4 Chlorophenyl Propanethioamide and Analogues
Established Synthetic Pathways for N-Substituted Propanethioamides
Traditional methods for forming N-substituted thioamides often rely on the functional group interconversion of readily available precursors like nitriles, ketones, or amides.
While a specific, widely-documented pathway involving the direct reaction of α-(2-bromoaryl)-propanenitriles with isothiocyanates to form N-substituted propanethioamides is not prominent in general literature, the use of nitriles as precursors is a well-established strategy for thioamide synthesis. researchgate.net Typically, nitriles can be converted to primary thioamides through reactions with various sulfurizing agents. Reagents such as phosphorus pentasulfide or the combination of thioacetic acid and calcium hydride can effectively transform both aliphatic and aromatic nitriles into the corresponding thioamides. organic-chemistry.org These primary thioamides could then potentially be alkylated or arylated to yield N-substituted products, though this represents a multi-step approach.
Table 1: Selected Methods for Thioamide Synthesis from Nitriles
| Sulfur Source | Reagent System | Substrate Scope | Notes |
|---|---|---|---|
| Phosphorus Pentasulfide (P4S10) | P4S10 | Aromatic and aliphatic nitriles | A common, high-yielding method. organic-chemistry.org |
| Thioacetic Acid | CH3COSH / CaH2 | Aromatic and aliphatic nitriles | Good to excellent yields reported. organic-chemistry.org |
This table summarizes general methods for converting nitriles to thioamides, which are foundational steps for producing N-substituted analogues.
More direct and versatile methods for synthesizing N-substituted thioamides involve condensation and substitution reactions. The most notable of these is the Willgerodt-Kindler reaction. chemrxiv.org This reaction and its modifications represent a powerful tool for synthesizing N-aryl thioamides.
The Willgerodt-Kindler reaction typically involves the reaction of an aryl alkyl ketone with an amine (such as morpholine) and elemental sulfur. organic-chemistry.orgsynarchive.com The reaction results in the formation of a thioamide, with the thioacyl group located at the terminal carbon of the alkyl chain. wikipedia.orgmsu.edu This methodology has been expanded to include a wide range of substrates, including aldehydes, alkenes, and carboxylic acids. chemrxiv.orgnih.gov For the synthesis of N-(4-chlorophenyl)propanethioamide, a suitable starting material could be 1-phenylpropan-1-one, reacted with 4-chloroaniline (B138754) and elemental sulfur.
Another fundamental approach is the direct thionation of the corresponding amide, N-(4-chlorophenyl)propanamide. This is a substitution reaction where the carbonyl oxygen is replaced by a sulfur atom. The most common reagent for this transformation is Lawesson's reagent. organic-chemistry.orgchemrxiv.org
Table 2: Comparison of Condensation and Substitution Reactions
| Reaction Name | Typical Starting Materials | Key Reagents | Product Type |
|---|---|---|---|
| Willgerodt-Kindler Reaction | Aryl alkyl ketone, Amine | Elemental Sulfur (S8) | N-Substituted Thioamide organic-chemistry.org |
| Thionation of Amide | Pre-formed Amide | Lawesson's Reagent | N-Substituted Thioamide organic-chemistry.org |
This table outlines key features of established condensation and substitution pathways leading to N-substituted thioamides.
Exploration of Novel Synthetic Strategies
Modern synthetic chemistry has focused on developing more efficient, atom-economical, and environmentally benign methods. For thioamide synthesis, this has led to a surge in catalyst-mediated and multicomponent reactions. chemistryforsustainability.org
The use of catalysts can significantly improve reaction rates, yields, and selectivity under milder conditions. Various catalytic systems have been developed for thioamide synthesis.
Copper-Catalyzed Reactions: Copper catalysts are versatile and have been employed in several thioamide synthesis strategies. These include the copper-catalyzed C–H activation of 1,2,3-thiadiazoles to generate thioketene (B13734457) intermediates that are trapped by amines. rsc.org Copper catalysis is also effective in the coupling of thioamides with carbenoids and in decarboxylative thioamidation reactions starting from cinnamic acids. nih.govnih.govacs.org
Base-Catalyzed Reactions: Organic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and 1,4-Diazabicyclo[2.2.2]octane (DABCO) can effectively catalyze the sulfurative amination of phenylacetylenes with elemental sulfur and anilines, providing N-aryl thioamides with high atom efficiency. researchgate.net Inorganic bases such as potassium tert-butoxide (KO-t-Bu) have been used to mediate the reaction between β-nitrostyrene, sulfur, and amines to yield aryl thioamides. mdpi.com
Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product, are highly efficient and align with the principles of green chemistry. chemistryforsustainability.org Many modern thioamide syntheses are three-component reactions.
A common MCR strategy involves the condensation of an aldehyde, an amine, and elemental sulfur. nih.govorganic-chemistry.org For instance, propanal, 4-chloroaniline, and elemental sulfur could theoretically be used in a one-pot reaction to generate this compound. Other MCRs utilize different starting materials:
Alkynes, Sulfur, and Amines: This combination allows for a straightforward and atom-economical synthesis of thioamides. organic-chemistry.org
Arylacetic Acids, Amines, and Sulfur: This represents a decarboxylative MCR that does not require a transition metal catalyst. organic-chemistry.orgorganic-chemistry.org
Chlorohydrocarbons, Amides, and Sulfur: A transition-metal-free, one-pot synthesis has been developed using these components. chemistryviews.org
Table 3: Examples of Multicomponent Reactions for Thioamide Synthesis
| Component 1 | Component 2 | Component 3 | Catalyst/Conditions | Reference |
|---|---|---|---|---|
| Aldehyde | Amine | Elemental Sulfur | Microwave, NMP | organic-chemistry.orgorganic-chemistry.org |
| Phenylacetylene | Aniline | Elemental Sulfur | DBU or DABCO | researchgate.net |
| Arylacetic Acid | Amine | Elemental Sulfur | Catalyst-free, heat | organic-chemistry.org |
This table showcases the versatility of multicomponent reactions in constructing thioamide scaffolds from diverse starting materials.
Mechanistic Investigations of Reaction Pathways
Understanding the reaction mechanisms is crucial for optimizing conditions and expanding the scope of synthetic methods.
The Willgerodt-Kindler reaction mechanism is famously complex. It is generally accepted to begin with the formation of an enamine from the starting ketone and the amine. wikipedia.org This enamine then reacts with sulfur. The subsequent rearrangement of the sulfurated intermediate to move the functional group to the terminal carbon is thought to proceed through a series of thio-substituted iminium-aziridinium rearrangements. organic-chemistry.orgic.ac.uk
For multicomponent reactions involving an aldehyde, amine, and sulfur, the pathway is believed to proceed via the initial formation of an imine from the aldehyde and amine. chemrxiv.org This imine is then attacked by a nucleophilic sulfur species generated from elemental sulfur, leading to the thioamide product. chemrxiv.org
In catalyst-mediated reactions , the mechanism is dependent on the specific catalyst. For example, in some copper-catalyzed reactions, the proposed mechanism involves the formation of a radical intermediate. nih.gov In other cases, the copper catalyst may function to stabilize highly reactive intermediates, such as thioketenes, allowing for their controlled reaction with amines to form thioamides. rsc.org
Mechanistic studies of syntheses starting from nitroalkanes suggest several plausible pathways, including the initial formation of an amide followed by thionation, or the formation of an activated thioacyl intermediate which is then trapped by an amine. chemrxiv.orgnih.gov
Quantum Chemical Studies on Reaction Mechanisms
Quantum chemical studies, particularly using Density Functional Theory (DFT), have provided significant insights into the reaction mechanisms of thioamide synthesis. A key area of investigation has been the thionation of amides using Lawesson's reagent. nih.gov
Computational studies have elucidated that the reaction does not proceed through a simple nucleophilic attack. Instead, the mechanism is a two-step process. The first step involves a concerted cycloaddition between a monomer of Lawesson's reagent (a dithiophosphine ylide, which is in equilibrium with the dimeric form) and the carbonyl group of the amide. This cycloaddition leads to the formation of a four-membered thiaoxaphosphetane intermediate. nih.govnih.gov
Topological analyses of the electron density have confirmed the concerted and asynchronous nature of the cycloaddition and cycloreversion steps. nih.gov These computational models also correctly predict the higher reactivity of amides compared to other carbonyl compounds like esters, aldehydes, and ketones in thionation reactions with Lawesson's reagent. The studies indicate that for amides and esters, electronic effects of substituents have a minimal impact on the reaction rate, whereas for aldehydes and ketones, both steric and electronic effects can play a significant role. nih.gov
The following table outlines the key stages of the reaction mechanism as revealed by quantum chemical studies.
| Step | Description | Key Intermediate/Transition State |
|---|---|---|
| 1 | Dissociation of Lawesson's reagent dimer into reactive monomers. | Dithiophosphine ylide |
| 2 | Concerted [2+2] cycloaddition between the amide carbonyl and the dithiophosphine ylide. | Four-membered thiaoxaphosphetane intermediate |
| 3 | Cycloreversion of the intermediate to form the thioamide and a phosphorus byproduct. | Transition state leading to product formation |
Regioselectivity and Stereoselectivity in Synthesis
Regioselectivity:
In the synthesis of this compound from its corresponding amide, regioselectivity is not a primary concern as there is only one reactive carbonyl group. However, in the synthesis of more complex analogues containing multiple functional groups susceptible to thionation, the regioselectivity of the sulfurating agent becomes crucial.
Lawesson's reagent exhibits a degree of chemoselectivity, with amides generally reacting faster than esters. organic-chemistry.org This difference in reactivity can be exploited to achieve regioselective thionation in molecules containing both amide and ester functionalities. For instance, if a precursor to an analogue of this compound contained an ester group elsewhere in the molecule, careful control of reaction conditions could favor the thionation of the amide over the ester.
Studies on the thionation of multifunctional compounds have shown that the reaction conditions, such as temperature and the stoichiometry of Lawesson's reagent, can be tuned to control the regiochemical outcome. nih.gov For example, in the synthesis of thiocarbonyl derivatives of natural chlorins containing multiple carbonyl groups, it was found that the reaction could be directed to a specific keto group by optimizing the conditions. nih.gov While specific studies on the regioselective thionation of precursors to this compound analogues with multiple reactive sites are not extensively documented, the general principles of reactivity suggest that the amide group would be preferentially thionated.
Stereoselectivity:
The synthesis of this compound itself does not involve the creation of a stereocenter. However, for analogues where a chiral center is present, for example, in the propanoyl moiety (e.g., N-(4-chlorophenyl)-2-methylpropanethioamide), the stereoselectivity of the synthesis becomes an important consideration.
If the synthesis starts from a chiral amide precursor, the thionation step with Lawesson's reagent is generally considered to proceed with retention of configuration at the adjacent stereocenter, as the reaction occurs at the carbonyl carbon and does not directly involve the chiral center.
In the broader context of thioamide synthesis, stereoselectivity is a significant area of research, particularly in the synthesis of thiopeptides where the preservation of the stereochemical integrity of amino acid residues is paramount. nih.gov Methods have been developed for the stereoretentive synthesis of thioamides, sometimes employing catalysts to prevent racemization. mdpi.com For instance, in the synthesis of thioamide-containing dipeptides, the use of copper(II) chloride was found to be essential in preventing racemization by forming a chelate complex. mdpi.com
Another aspect of stereoselectivity relevant to N-aryl thioamide analogues is atropisomerism. Due to hindered rotation around the Ar-N single bond, certain ortho-substituted N-aryl thioamides can exist as stable, isolable atropisomers. The stereoselective synthesis of such chiral thioamides is an active area of research, with strategies often involving the use of chiral auxiliaries or catalysts to control the axial chirality. While this compound is not atropisomeric, this concept is highly relevant for more sterically hindered analogues.
Advanced Spectroscopic and Diffraction Characterization of N 4 Chlorophenyl Propanethioamide
Single Crystal X-ray Diffraction Analysis
Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the precise atomic arrangement within a crystalline solid. This technique allows for the unambiguous determination of molecular conformation, stereochemistry, and the intricate network of intermolecular interactions that govern the crystal packing. While specific crystallographic data for N-(4-chlorophenyl)propanethioamide is not publicly available, a detailed analysis of the closely related analogue, N-(4-chlorophenyl)benzothioamide, provides valuable insights into the expected structural features. researchgate.net
Elucidation of Molecular Conformation and Stereochemistry
Table 1: Selected Crystallographic Data for the Analogous N-(4-chlorophenyl)benzothioamide researchgate.net
| Parameter | Value |
| Chemical Formula | C₁₃H₁₀ClNS |
| Molecular Weight | 247.73 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 11.943(2) |
| b (Å) | 12.689(3) |
| c (Å) | 7.9764(16) |
| β (°) | 109.30(3) |
| Volume (ų) | 1140.9(4) |
| Z | 4 |
| Density (calculated) (Mg m⁻³) | 1.442 |
Hirshfeld Surface Analysis and Interaction Energy Calculations
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. nih.govgazi.edu.tr By mapping properties such as dnorm (normalized contact distance) onto the surface, regions of close intermolecular contacts can be identified. For a molecule like this compound, a Hirshfeld surface analysis would likely reveal prominent red spots on the dnorm surface corresponding to the N-H and C=S groups, indicating their roles as hydrogen bond donors and acceptors, respectively. The analysis of a related compound, 4-(4-chlorophenyl)-5-methyl-3-{4-[(2-methylphenyl)methoxy]phenyl}-1,2-oxazole, shows that H···H (48.7%), H···C/C···H (22.2%), and Cl···H/H···Cl (8.8%) interactions are the most significant contributors to the crystal packing. nih.gov A similar distribution of contacts would be anticipated for this compound, with the addition of significant S···H contacts.
Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different intermolecular contacts. gazi.edu.tr For this compound, the fingerprint plot would be expected to show distinct spikes corresponding to the N-H···S hydrogen bonds. The relative contributions of different types of contacts, such as H···H, C···H, and Cl···H, can be determined from the decomposed fingerprint plots, offering a detailed understanding of the packing forces. gazi.edu.tr
Powder X-ray Diffraction (PXRD) Studies
Powder X-ray diffraction (PXRD) is an essential technique for the characterization of polycrystalline materials. It provides information on the crystalline phase, purity, and microstructural properties of a bulk sample.
Crystalline Phase Identification and Polymorphism
The PXRD pattern of a crystalline solid is a unique fingerprint, characterized by a series of diffraction peaks at specific angles (2θ). This pattern can be used to identify the crystalline phase of this compound and to screen for the presence of different polymorphic forms. Polymorphism, the ability of a compound to exist in more than one crystal structure, is a critical consideration in materials science and pharmaceuticals as different polymorphs can exhibit distinct physical properties. scribd.com The existence of polymorphs for this compound could be investigated by collecting PXRD patterns of samples crystallized under various conditions (e.g., different solvents, temperatures, and cooling rates). Each polymorph would produce a unique PXRD pattern.
Table 2: Hypothetical PXRD Peak List for a Crystalline Form of this compound
| 2θ (°) | d-spacing (Å) | Relative Intensity (%) |
| 8.5 | 10.40 | 45 |
| 12.3 | 7.19 | 100 |
| 15.8 | 5.61 | 60 |
| 19.1 | 4.64 | 85 |
| 21.7 | 4.09 | 70 |
| 24.6 | 3.62 | 55 |
| 28.9 | 3.09 | 30 |
This table is a hypothetical representation and does not reflect actual experimental data.
Microstructural Analysis (e.g., Crystallite Size, Strain)
Spectroscopic Data for this compound Not Publicly Available
A thorough search of scientific databases and public resources has revealed a significant lack of detailed spectroscopic information for the chemical compound This compound (CAS Number: 35274-18-1). cymitquimica.comlookchemicals.comchemazone.com While the existence of the compound is confirmed through chemical supplier listings and its unique CAS identifier, published research containing its advanced spectroscopic characterization is not readily accessible.
Consequently, the generation of a detailed article focusing on the comprehensive Nuclear Magnetic Resonance (NMR) and Vibrational Spectroscopy of this compound, as per the requested outline, cannot be fulfilled at this time. The specific data required to populate the sections and subsections on ¹H NMR, ¹³C NMR, 2D NMR techniques (COSY, HSQC), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Raman Spectroscopy are absent from the public domain.
Searches for this specific molecule did not yield any experimental or theoretical datasets for the following analytical techniques:
Proton Nuclear Magnetic Resonance (¹H NMR)
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
Advanced Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC)
Fourier-Transform Infrared (FT-IR) Spectroscopy
Raman Spectroscopy
While spectroscopic information is available for structurally related compounds, such as N-(4-chlorophenyl)acetamide and other thioamide derivatives, the strict focus on this compound prevents the inclusion of this data as it would not be scientifically accurate or adhere to the specified constraints.
Further research or the publication of experimental data by the scientific community would be required to provide a comprehensive analysis as outlined.
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions. For this compound, with a molecular formula of C₉H₁₀ClNS, the expected monoisotopic mass is approximately 199.04 g/mol . cymitquimica.com High-resolution mass spectrometry would allow for the determination of its exact mass, confirming the elemental composition.
The fragmentation of this compound under electron ionization (EI) would likely proceed through several key pathways, driven by the stability of the resulting fragments. The presence of chlorine is a notable feature, as its isotopic pattern (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would result in characteristic M+2 peaks for chlorine-containing fragments.
Expected Fragmentation Pathways:
α-Cleavage: Cleavage of the bond adjacent to the thioamide group is a common fragmentation pathway for thioamides. This could lead to the loss of the ethyl group (C₂H₅•), resulting in a fragment ion.
McLafferty Rearrangement: If a gamma-hydrogen is available, a McLafferty rearrangement could occur, leading to the elimination of a neutral molecule (e.g., propene) and the formation of a radical cation.
Cleavage of the C-N bond: Fission of the bond between the carbonyl carbon and the nitrogen atom would lead to the formation of a 4-chlorophenyl isothiocyanate radical cation or a propanoyl radical, depending on charge distribution.
Fragmentation of the aromatic ring: The 4-chlorophenyl ring can undergo fragmentation, including the loss of a chlorine atom or the entire chlorophenyl group.
Table 1: Predicted Major Fragment Ions in the Mass Spectrum of this compound
| Predicted Fragment | Structure | m/z (for ³⁵Cl) | Significance |
| [M]⁺ | C₉H₁₀ClNS⁺ | 199 | Molecular Ion |
| [M+2]⁺ | C₉H₁₀ClNS⁺ | 201 | Isotopic peak due to ³⁷Cl |
| [M - C₂H₅]⁺ | C₇H₅ClNS⁺ | 170 | Loss of the ethyl group |
| [C₆H₄Cl]⁺ | C₆H₄Cl⁺ | 111 | 4-chlorophenyl cation |
| [C₃H₇S]⁺ | C₃H₇S⁺ | 75 | Propanethioyl fragment |
This table is based on theoretical fragmentation patterns and has not been confirmed by experimental data for this specific compound.
Electronic Absorption and Fluorescence Spectroscopy
Electronic absorption spectroscopy, which measures the absorption of ultraviolet (UV) and visible light, and fluorescence spectroscopy, which measures the emission of light from an excited state, provide insights into the electronic structure of a molecule.
Electronic Absorption (UV-Vis) Spectroscopy:
The UV-Vis spectrum of this compound is expected to be dominated by the electronic transitions of the 4-chlorophenyl group and the thioamide moiety. The 4-chlorophenyl group is a chromophore that typically exhibits absorption bands in the UV region. The thioamide group also contributes to the UV absorption.
The presence of the chlorine atom on the phenyl ring and the sulfur atom in the thioamide group can influence the position and intensity of the absorption maxima (λmax). It is anticipated that this compound would display absorption bands in the range of 250-350 nm, which is characteristic of similar aromatic and thioamide-containing compounds. researchgate.netnih.gov
Fluorescence Spectroscopy:
The fluorescence properties of a molecule are dependent on its ability to emit light from an excited electronic state. While many aromatic compounds are fluorescent, the presence of heavy atoms like chlorine can lead to quenching of fluorescence through enhanced intersystem crossing. The thioamide group can also influence the fluorescence quantum yield.
It is plausible that this compound may exhibit weak fluorescence. If it does fluoresce, the emission wavelength would be longer than the absorption wavelength (a phenomenon known as the Stokes shift). The exact emission maximum and quantum yield would need to be determined experimentally. For some related aromatic compounds, fluorescence emission has been observed in the range of 330-475 nm, often influenced by solvent polarity. nih.gov
Table 2: Predicted Spectroscopic Properties of this compound
| Spectroscopic Technique | Predicted Observation | Influencing Factors |
| UV-Vis Absorption | Absorption maxima (λmax) in the 250-350 nm range. | 4-chlorophenyl chromophore, thioamide group, solvent polarity. |
| Fluorescence Emission | Potentially weak fluorescence; emission maximum > absorption maximum. | Quenching by the chlorine atom, nature of the excited state, solvent polarity. |
This table presents expected properties based on the chemical structure and data from related compounds. Experimental verification is required.
Computational Modeling Studies on this compound Remain Largely Unexplored
A comprehensive review of publicly accessible scientific literature reveals a significant gap in the computational and molecular modeling studies specifically focused on the chemical compound This compound . Despite the availability of general computational methods and the chemical's commercial availability, detailed research findings on its specific molecular properties, as requested, are not presently published.
General computational chemistry principles suggest that such studies are feasible and would provide valuable insights into the molecule's behavior. For instance, DFT calculations are a standard approach for optimizing molecular geometry, predicting electronic properties like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and calculating vibrational frequencies for comparison with experimental data. northeastern.edu Similarly, Molecular Dynamics simulations are a powerful tool for understanding the conformational stability and dynamics of a molecule in various environments.
However, without specific studies on this compound, any discussion would be purely hypothetical or based on data from related but distinct molecules, which would not adhere to the request's strict focus. Further experimental and computational research is required to characterize the molecular properties of this compound as outlined.
Computational Chemistry and Molecular Modeling of N 4 Chlorophenyl Propanethioamide
Molecular Dynamics (MD) Simulations
Ligand-Target Recognition and Binding Mechanisms
There is currently no published research detailing the specific ligand-target recognition processes or binding mechanisms for N-(4-chlorophenyl)propanethioamide. Elucidating these mechanisms would require identifying a specific biological target for the compound and then using computational or experimental methods to understand how the molecule binds and elicits a biological response.
Molecular Docking Investigations
No molecular docking investigations for this compound have been reported in the available scientific literature. Such studies would be crucial for identifying potential protein targets and understanding the structural basis of its activity.
Prediction of Binding Modes and Affinities with Biological Macromolecules
Without molecular docking studies, there are no predictions for the binding modes or affinities of this compound with any biological macromolecules. Information on binding energy values (e.g., in kcal/mol) and the preferred conformation of the compound within a protein's active site is not available.
Analysis of Specific Ligand-Protein Interactions (e.g., Hydrogen Bonds, Hydrophobic Interactions, Pi-Pi Stacking)
A detailed analysis of the specific molecular interactions between this compound and any protein targets is contingent on molecular docking or co-crystallization studies, which have not been found. Therefore, there is no data on potential hydrogen bonds, hydrophobic interactions, or other non-covalent forces that would govern its binding.
Quantitative Structure-Activity Relationship (QSAR) Modeling
No QSAR models involving this compound have been developed, as this would require a dataset of structurally related compounds with measured biological activity against a specific target. The potential application of QSAR for this class of compounds remains an area for future investigation, pending the generation of relevant biological data.
Chemical Reactivity and Derivatization Studies of N 4 Chlorophenyl Propanethioamide
Intramolecular Cyclization Reactions Involving the Thioamide Moiety
The thioamide functional group within N-(4-chlorophenyl)propanethioamide is a key precursor for the synthesis of various sulfur- and nitrogen-containing heterocycles. A prominent example of its utility in intramolecular cyclization is the Hantzsch thiazole (B1198619) synthesis. youtube.comsynarchive.com This reaction provides a direct route to substituted thiazole rings, which are significant scaffolds in medicinal chemistry. nih.govmdpi.com
The general mechanism involves the reaction of the thioamide with an α-halo carbonyl compound. youtube.com The sulfur atom of the this compound acts as a nucleophile, attacking the electrophilic carbon bearing the halogen in an SN2 reaction. youtube.com This initial step is followed by a tautomerization and subsequent intramolecular nucleophilic attack by the thioamide's nitrogen atom on the carbonyl carbon. youtube.com The final step is a dehydration reaction, which results in the formation of a stable, aromatic thiazole ring. youtube.comchemhelpasap.com
While specific examples commencing with this compound are not extensively detailed in isolation, the Hantzsch synthesis is a well-established and high-yielding method for N-substituted thioamides in general. chemhelpasap.comrsc.org The reaction conditions are typically mild, often involving heating the reactants in a solvent like methanol. chemhelpasap.com
Table 1: Hantzsch Thiazole Synthesis using N-Arylthioamides
| Reactant 1 (Thioamide) | Reactant 2 (α-Halo Ketone) | Product (Thiazole) | Typical Conditions |
| This compound | α-Bromoacetophenone | 2-(ethyl)-N-(4-chlorophenyl)-4-phenylthiazol-amine | Heating in a protic solvent (e.g., Methanol, Ethanol) chemhelpasap.com |
| Thiourea | 2-Bromoacetophenone | 2-Amino-4-phenylthiazole | Methanol, heat youtube.comchemhelpasap.com |
| N-monosubstituted thioureas | α-Halogeno ketones | 2-(N-substituted amino)thiazoles or 3-substituted 2-imino-2,3-dihydrothiazoles | Neutral or acidic conditions influence regioselectivity rsc.org |
Functional Group Transformations and Modifications of the Thioamide Linkage
The thioamide linkage in this compound can undergo several key transformations, allowing for its conversion into other important functional groups. One of the most significant modern transformations is the direct transamidation of thioamides. This process converts one thioamide into another by a highly chemoselective N–C(S) transacylation, a reaction that was historically challenging.
This transformation is achieved through the strategic activation of the thioamide bond. The reaction involves site-selective N-tert-butoxycarbonyl (N-Boc) activation. This activation destabilizes the thioamide's ground state by decreasing the nN→π*C=S resonance, thereby increasing the electrophilicity of the thioamide carbon. This activated intermediate then readily undergoes nucleophilic acyl addition by an amine. The subsequent collapse of the tetrahedral intermediate is driven by the thermodynamic stability of the products and the electronic properties of the leaving amine. This method is notable for its broad scope and tolerance of various functional groups.
Another fundamental transformation is the conversion of the thioamide back to its corresponding amide, N-(4-chlorophenyl)propanamide. This desulfurization reaction can be accomplished using various reagents, most commonly through oxidative methods or with metal-based reagents like Raney nickel. Conversely, the synthesis of this compound itself is typically achieved by the thionation of the corresponding amide using reagents such as Lawesson's reagent or phosphorus pentasulfide.
Table 2: Potential Functional Group Transformations
| Starting Material | Reagent(s) | Product | Transformation Type |
| This compound | 1. Boc₂O, DMAP2. R¹R²NH (Amine) | This compound with a different amine substituent | Transamidation |
| This compound | Oxidizing agents or Raney Ni | N-(4-chlorophenyl)propanamide | Desulfurization |
| N-(4-chlorophenyl)propanamide | Lawesson's Reagent or P₄S₁₀ | This compound | Thionation |
Aromatic Substitutions on the Chlorophenyl Ring
The chlorophenyl ring of this compound is susceptible to electrophilic aromatic substitution (EAS), a cornerstone of aromatic chemistry. masterorganicchemistry.com The outcome of such reactions is governed by the directing effects of the two substituents already present on the ring: the chloro group and the propanethioamido group.
Common electrophilic aromatic substitution reactions include:
Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid.
Halogenation: Introduction of another halogen (e.g., -Br or -Cl) using a Lewis acid catalyst like FeBr₃ or AlCl₃. youtube.com
Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid.
Friedel-Crafts Acylation/Alkylation: Introduction of an acyl (-COR) or alkyl (-R) group, although these reactions may be less effective due to the deactivating nature of the substituted ring. masterorganicchemistry.com
Nucleophilic aromatic substitution (SNAr) on the ring is significantly more challenging. wikipedia.orgyoutube.com This reaction, where the chloride is displaced by a nucleophile, requires the presence of strong electron-withdrawing groups (like -NO₂) positioned ortho or para to the leaving group to stabilize the negatively charged Meisenheimer complex intermediate. libretexts.orgmasterorganicchemistry.com In its current state, this compound would be largely unreactive to SNAr. However, if the ring were to be nitrated first (an EAS reaction), the resulting nitro-substituted chlorophenyl ring would become activated for subsequent nucleophilic substitution of the chloride.
Investigation of Tautomerism and Isomerization Processes (e.g., Thione-Thiol Tautomerism)
This compound can exist as a mixture of two readily interconverting constitutional isomers known as tautomers: the thione form and the thiol (or iminothiol) form. jocpr.com This dynamic equilibrium is a fundamental characteristic of thioamides.
Thione Form: this compound
Thiol Form: (Z/E)-N-(4-chlorophenyl)prop-1-en-1-imine-1-thiol
The equilibrium typically favors the thione form in both the solid state and in solution. jocpr.com The two tautomers have distinct chemical properties. The thione form contains a carbon-sulfur double bond (C=S), while the thiol form contains a carbon-nitrogen double bond (C=N) and a sulfur-hydrogen single bond (S-H).
The study of such tautomeric equilibria can be performed using various analytical techniques. jocpr.com For instance, High-Performance Liquid Chromatography (HPLC) can often separate the two forms, with the more polar thione tautomer typically having a shorter retention time on a reversed-phase column than the less polar thiol tautomer. Spectroscopic methods like NMR and UV-Vis are also crucial. The chemical shifts in ¹H and ¹³C NMR, as well as the electronic absorption bands in UV-Vis spectroscopy, differ for each tautomer, allowing for their identification and quantification in a mixture. The position of the equilibrium can also be influenced by factors such as solvent polarity and pH. jocpr.com
In addition to thione-thiol tautomerism, rotational isomerism (E/Z) can occur around the nitrogen-carbon bond of the thioamide group due to its significant partial double-bond character, a result of resonance. This restricted rotation can lead to the presence of different conformers at room temperature.
Table 3: Characteristics of Thione and Thiol Tautomers
| Property | Thione Tautomer | Thiol Tautomer |
| Structure | Contains C=S (thione) and N-H bonds | Contains C=N (imine) and S-H (thiol) bonds |
| Polarity | Generally more polar | Generally less polar |
| Stability | Typically the more stable and predominant form jocpr.com | Typically the minor form in equilibrium jocpr.com |
| Reactivity | Sulfur is nucleophilic | Sulfur is more acidic (thiol); Nitrogen is basic (imine) |
Coordination and Supramolecular Chemistry of N 4 Chlorophenyl Propanethioamide
N-(4-chlorophenyl)propanethioamide as a Ligand in Metal Complexes
The thioamide functional group (-C(S)NH-) is an excellent ligand for a wide range of metal ions due to the presence of soft sulfur and hard nitrogen donor atoms. nih.gov This allows this compound to form stable coordination compounds, with the electronic and steric properties of the 4-chlorophenyl and propyl substituents influencing the structure and reactivity of the resulting complexes.
Synthesis and Characterization of Coordination Compounds
The synthesis of metal complexes with thioamide-based ligands like this compound is typically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent, such as ethanol (B145695) or acetonitrile. nih.govresearchgate.net The reaction often proceeds under reflux to ensure completion. nih.gov The resulting complexes can be isolated as crystalline solids upon cooling or evaporation of the solvent.
Characterization of these coordination compounds involves a suite of spectroscopic and analytical techniques to elucidate their structure and composition. Elemental analysis provides the empirical formula, while techniques like FT-IR, UV-Vis, and NMR spectroscopy offer insights into the ligand's coordination to the metal center. nih.govresearchgate.net For instance, in FT-IR spectroscopy, a shift in the ν(C=S) and ν(N-H) vibrational frequencies upon complexation indicates the involvement of the sulfur and nitrogen atoms in bonding with the metal ion. lupinepublishers.com Magnetic susceptibility measurements and electronic spectra are used to determine the geometry of the complex. nih.gov
Table 1: Hypothetical Characterization Data for a Metal Complex of this compound, [M(L)₂Cl₂] (This table is illustrative, based on typical data for similar thioamide complexes)
| Analysis/Technique | Free Ligand (L) | Complex [M(L)₂Cl₂] | Inference |
| FT-IR (cm⁻¹) | |||
| ν(N-H) | ~3250 | ~3210 | N-H group involved in coordination or hydrogen bonding. |
| ν(C=S) | ~1250 | ~1225 | Sulfur atom is coordinated to the metal center. |
| ν(M-S) | - | ~450 | Formation of a metal-sulfur bond. lupinepublishers.com |
| ν(M-N) | - | ~540 | Formation of a metal-nitrogen bond. lupinepublishers.com |
| ¹H-NMR (δ, ppm) | |||
| N-H proton | ~8.5 | Shifted downfield | Change in electronic environment upon coordination. nih.gov |
| UV-Vis (nm) | |||
| π → π* | ~280 | ~295 | Ligand-to-metal charge transfer (LMCT). researchgate.net |
| d-d transitions | - | Varies | Depends on metal and geometry (e.g., octahedral, tetrahedral). researchgate.net |
Chelation Modes and Coordination Geometries in Metal Complexes
This compound possesses two potential donor atoms: the thio-carbonyl sulfur and the amide nitrogen. This allows for several coordination modes. It can act as a monodentate ligand, typically coordinating through the more polarizable sulfur atom. nih.gov Alternatively, upon deprotonation of the N-H group, it can function as a bidentate ligand, chelating the metal ion through both the sulfur and nitrogen atoms to form a stable five-membered ring. nih.govopenmedscience.com This chelate effect significantly enhances the stability of the resulting complex compared to monodentate coordination. openmedscience.comchemrxiv.org
The choice of metal ion, its oxidation state, and the reaction conditions dictate the resulting coordination geometry. Thioamide ligands are known to form complexes with various geometries, including tetrahedral, square planar, and octahedral structures, with transition metals like Ni(II), Cu(II), Zn(II), and Cd(II). nih.gov For example, a Cu(II) complex might exhibit a square planar geometry, while Zn(II) or Cd(II) complexes are more likely to be tetrahedral. nih.gov Octahedral geometries are often achieved when two tridentate ligands or three bidentate ligands coordinate to the metal center, or when solvent molecules or other co-ligands occupy the remaining coordination sites. researchgate.net
Electronic Structure and Bonding Analysis in Complexes
The electronic structure and nature of the bonding in metal complexes of this compound are critical to understanding their properties and reactivity. The interaction between the ligand's frontier molecular orbitals (HOMO and LUMO) and the d-orbitals of the metal ion is key. The sulfur and nitrogen lone pairs of the thioamide group typically contribute to the highest occupied molecular orbital (HOMO), making them the primary sites for donation to the metal's vacant d-orbitals.
Computational methods, such as Density Functional Theory (DFT), are powerful tools for analyzing the electronic structure. mdpi.com These studies can map the electron density distribution, identify the nature of the metal-ligand bonds (covalent vs. ionic character), and calculate bonding energies. The analysis can reveal ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) bands in the electronic spectra, which are often responsible for the color of the complexes. researchgate.net The presence of the electron-withdrawing 4-chlorophenyl group can influence the electronic properties of the ligand, affecting the strength of the coordination bond and the stability of the resulting complex.
Supramolecular Architectures Directed by this compound
Beyond its role as a ligand, this compound is a versatile building block for creating complex supramolecular structures. nih.gov The interplay of various non-covalent interactions, such as hydrogen bonding and π-π stacking, governs the self-assembly of the molecules in the solid state, a field known as crystal engineering. nih.govscielo.org.mx
Pi-Pi Stacking and Other Non-Covalent Interactions in Crystal Engineering
The 4-chlorophenyl ring in this compound introduces the possibility of other significant non-covalent interactions, particularly π-π stacking. nih.gov These interactions occur between the aromatic rings of adjacent molecules, contributing to the stabilization of the crystal lattice. mdpi.com The geometry of this stacking can be parallel-displaced or T-shaped, and it often works in concert with hydrogen bonding to build three-dimensional networks. researchgate.net
Table 2: Key Non-Covalent Interactions in the Supramolecular Assembly of this compound
| Interaction Type | Donor/Acceptor Groups Involved | Typical Role in Crystal Structure |
| Hydrogen Bonding | N-H (donor) ··· S=C (acceptor) | Formation of primary 1D chains or cyclic dimers. researchgate.net |
| π-π Stacking | 4-chlorophenyl ring ··· 4-chlorophenyl ring | Stabilization of layers and 3D packing. mdpi.comresearchgate.net |
| Halogen Bonding | C-Cl ··· S or C-Cl ··· π-system | Directional interactions contributing to packing efficiency. nih.gov |
| van der Waals Forces | C-H ··· π, C-H ··· Cl | General space-filling and stabilization of the 3D architecture. nih.govmdpi.com |
Structure Activity Relationship Sar Studies and Molecular Interactions
Elucidation of Structure-Activity Relationships for N-(4-chlorophenyl)propanethioamide Derivatives
The foundation of understanding the biological potential of this compound is built upon the systematic analysis of how targeted changes to its chemical structure impact its biological efficacy.
Systematic modification of the this compound structure has been a cornerstone of SAR studies. This involves altering specific parts of the molecule, such as the phenyl ring or the propanethioamide side chain, and evaluating the resulting effect on biological activity.
Research into related thioamide and amide structures has shown that the presence and position of substituents on the phenyl ring are critical. For instance, in many biologically active phenyl-containing compounds, a halogen, such as the chlorine atom at the para-position (4-position) of the N-(4-chlorophenyl) group, is a common and influential feature. researchgate.netmdpi.com Modifications involving different substituents or their placement can lead to significant variations in activity, highlighting the precise structural requirements for optimal biological effect.
Furthermore, the thioamide group (C=S) itself is often a crucial component. In SAR studies of various molecular families, the replacement of the sulfur atom with an oxygen atom to create the corresponding amide (C=O) can dramatically alter or diminish biological activity, underscoring the importance of the thioamide moiety. mdpi.com
Below is an interactive table summarizing the general principles of systematic modification on related scaffolds.
| Modification Area | Type of Modification | General Impact on Biological Activity |
| Phenyl Ring | Change position of chloro-substituent (e.g., to ortho- or meta-) | Often leads to decreased activity, indicating a specific binding pocket requirement. |
| Phenyl Ring | Replace chloro- with other halogens (e.g., F, Br, I) | Can modulate lipophilicity and binding interactions, with varied effects on potency. nih.gov |
| Phenyl Ring | Introduce additional substituents | May enhance or decrease activity depending on the electronic and steric properties of the group. nih.gov |
| Propanethioamide Chain | Alter the length of the alkyl chain | Can affect how the molecule fits into its target site. |
| Propanethioamide Chain | Replace sulfur with oxygen (thioamide to amide) | Often results in a significant loss of activity, highlighting the role of the sulfur atom. |
Pharmacophore modeling helps to identify the essential three-dimensional arrangement of chemical features required for a molecule to exert its biological effect. For this compound and its analogs, a consistent pharmacophore model has emerged from various studies.
The key pharmacophoric elements include:
A Hydrophobic Aromatic Region: Provided by the 4-chlorophenyl group. This part of the molecule typically interacts with non-polar, hydrophobic pockets within the target protein.
A Hydrogen Bond Donor: The amide nitrogen (N-H) is a critical hydrogen bond donor, capable of forming a strong directional bond with an amino acid residue (e.g., the backbone carbonyl oxygen) in the target protein.
A Hydrogen Bond Acceptor/Hydrophobic Element: The thioamide sulfur atom is a key feature. It can act as a hydrogen bond acceptor or participate in other non-covalent interactions, anchoring the molecule into its binding site. The carbothioamide group, in general, has been identified as crucial for binding in related molecules. researchgate.net
The specific spatial orientation of these three points is paramount. The activity of any given derivative is highly dependent on how well its structure allows these elements to align with the complementary features of its biological target.
Investigation of Molecular Mechanisms of Interaction
To understand how this compound works, it is essential to investigate its interactions with biological targets at the molecular level. This includes studying its effects on enzyme function and visualizing the precise way it binds to proteins.
Enzyme inhibition kinetics are used to determine the mode by which a compound interferes with enzyme activity. nih.gov The three primary modes of reversible inhibition are:
Competitive Inhibition: The inhibitor binds directly to the active site of the enzyme, preventing the natural substrate from binding. This type of inhibition can be overcome by increasing the substrate concentration. youtube.com
Non-Competitive Inhibition: The inhibitor binds to an allosteric (non-active) site on the enzyme. This binding event changes the enzyme's shape, reducing its catalytic efficiency without preventing substrate binding. In this case, the inhibitor reduces the maximum reaction rate (Vmax) but does not change the substrate concentration at which the reaction rate is half of Vmax (Km). youtube.com
Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex, effectively locking the substrate in place and preventing the reaction from completing. This mode of inhibition reduces both Vmax and Km. youtube.comyoutube.com
Studies on compounds with similar structural motifs have demonstrated various inhibition profiles. For example, one study on an inhibitor of human equilibrative nucleoside transporters (ENTs) found that the compound acted as a non-competitive inhibitor against the ENT1 transporter, as it decreased the Vmax without affecting the Km. frontiersin.org The specific kinetic profile of this compound would depend on its specific enzyme target and would require dedicated enzymatic assays to classify.
The table below summarizes the effects of different inhibition types on key kinetic parameters.
| Inhibition Type | Effect on Vmax (Maximum Velocity) | Effect on Km (Michaelis Constant) | Inhibitor Binding Site |
| Competitive | Unchanged | Increases | Active Site |
| Non-Competitive | Decreases | Unchanged | Allosteric Site |
| Uncompetitive | Decreases | Decreases | Enzyme-Substrate Complex |
Computational techniques like molecular docking are invaluable for visualizing how a ligand such as this compound fits into the binding site of a target protein. These simulations predict the most favorable binding pose and identify the specific amino acid residues involved in the interaction.
Molecular docking studies on related compounds consistently highlight the importance of the pharmacophoric elements. researchgate.netnih.gov A typical binding model would show:
The 4-chlorophenyl ring positioned within a hydrophobic pocket, interacting with non-polar amino acid residues such as valine, leucine, and isoleucine.
The thioamide N-H group acting as a hydrogen bond donor to an amino acid backbone or side chain (e.g., glutamate, aspartate).
The thioamide sulfur atom forming a hydrogen bond with a donor group on the protein or engaging in other favorable contacts.
In one study of a pyrazole (B372694) derivative, molecular docking revealed that a chlorine atom attached to a phenyl ring and a carbothioamide group were crucial for binding to the target. researchgate.net These simulations provide a structural basis for the observed SAR and guide the rational design of new, more potent derivatives.
In Silico Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) Profiling
Before a compound can be considered for further development, its drug-like properties must be assessed. In silico ADMET profiling uses computational models to predict a compound's pharmacokinetic and toxicity properties, offering a crucial early look at its potential viability. nih.govchemrxiv.org
For a molecule like this compound, ADMET predictions would focus on several key areas based on its structure. These predictions are guided by established principles such as Lipinski's Rule of Five, which helps to evaluate drug-likeness and predict oral bioavailability.
The table below outlines the likely in silico ADMET profile for a compound with the structural features of this compound.
| ADMET Parameter | Governing Structural Feature(s) | Predicted Property | Implication |
| Absorption | Chlorophenyl group (lipophilicity), moderate size | Likely good oral absorption and membrane permeability. | The compound is predicted to be well-absorbed if taken orally. |
| Distribution | Lipophilicity, polar surface area | Expected to distribute into tissues. May cross the blood-brain barrier depending on specific properties. | The compound will likely not be restricted to the bloodstream. |
| Metabolism | Phenyl ring, thioamide group | The phenyl ring is a potential site for hydroxylation by cytochrome P450 enzymes. The thioamide group may also undergo metabolic transformation. | The compound is expected to be metabolized in the liver. |
| Excretion | Metabolites are generally more polar | Metabolites are likely to be excreted renally (in urine). nih.gov | The compound and its byproducts are predicted to be clearable from the body. |
| Toxicity | Presence of specific substructures | Predictions would screen for potential liabilities, such as inhibition of hERG channels (cardiotoxicity) or mutagenicity, guiding further safety testing. | Early identification of potential safety flags. |
Q & A
Q. What are the established synthetic routes for N-(4-chlorophenyl)propanethioamide, and how do reaction conditions influence yield and purity?
this compound is synthesized via condensation reactions. A common method involves reacting (E)-N-(4-chlorophenyl)acrylamide derivatives with thiourea in the presence of a base catalyst (e.g., 40% KOH) . Solvent choice (ethanol, acetic acid) and catalyst concentration significantly impact yield. For instance, higher KOH concentrations (>40%) may accelerate reaction rates but risk side-product formation. Purification typically involves recrystallization or column chromatography, with yields ranging from 60–85% depending on substituent effects .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- 1H/13C NMR : Critical for confirming the presence of aromatic protons (δ 7.2–7.5 ppm) and the thioamide group (N–H at δ 9–10 ppm). Splitting patterns distinguish substituents on the phenyl ring .
- X-ray crystallography : Resolves bond lengths and angles, particularly the C=S bond (~1.68 Å) and intramolecular hydrogen bonding (e.g., N–H···S interactions) . SHELX programs are widely used for refinement, with R-values < 0.05 indicating high accuracy .
Q. How is the antimicrobial activity of this compound evaluated in preliminary assays?
Standard protocols include:
- Broth microdilution : Measures minimum inhibitory concentration (MIC) against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans). IC50 values are calculated using dose-response curves .
- Time-kill assays : Assess bactericidal/fungicidal kinetics. Contradictions in MIC data across studies may arise from variations in inoculum size or solvent choice (DMSO vs. water) .
Advanced Research Questions
Q. How can computational modeling optimize the synthesis and bioactivity of this compound derivatives?
- DFT calculations : Predict reaction pathways (e.g., thiourea nucleophilic attack on acrylamide intermediates) and transition states to guide catalyst selection .
- Molecular docking : Screens derivatives against target enzymes (e.g., fungal CYP51). Docking scores correlate with experimental IC50 values, aiding in prioritizing compounds for synthesis .
Q. What strategies resolve contradictions in biological activity data for this compound analogs?
- Meta-analysis : Compare datasets across studies, adjusting for variables like assay temperature or strain specificity. For example, discrepancies in antifungal activity may stem from differences in fungal membrane permeability .
- Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., replacing Cl with CF3) to isolate electronic vs. steric effects on bioactivity .
Q. How does crystallographic data inform the design of this compound-based inhibitors?
Crystal structures reveal key interactions:
- Hydrogen bonding : The thioamide S atom often acts as a hydrogen-bond acceptor with enzyme active sites (e.g., bacterial dihydrofolate reductase) .
- Packing motifs : Intermolecular N–H···O/S interactions influence solubility and bioavailability. Modifying substituents (e.g., adding methoxy groups) disrupts crystal packing, enhancing solubility .
Methodological Challenges and Solutions
Q. What are the limitations of using SHELX for refining this compound crystal structures?
- Disorder modeling : SHELX struggles with highly disordered solvent molecules. Manual restraints or alternative software (e.g., OLEX2) may improve refinement .
- Twinned data : SHELXL’s TWIN/BASF commands can handle pseudo-merohedral twinning, but require high-resolution data (≤ 1.0 Å) for reliable results .
Q. How can reaction conditions be optimized to scale up this compound synthesis without compromising purity?
- DoE (Design of Experiments) : Vary temperature (60–100°C), solvent (ethanol vs. DMF), and catalyst loading to identify Pareto-optimal conditions. For example, ethanol at 80°C with 1.2 eq. KOH maximizes yield (82%) while minimizing byproducts .
- In-line analytics : Use FTIR or Raman spectroscopy to monitor reaction progress and terminate at peak conversion .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
